molecular formula C11H9Cl2N3O2 B12071611 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) CAS No. 650592-37-3

1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester)

Cat. No.: B12071611
CAS No.: 650592-37-3
M. Wt: 286.11 g/mol
InChI Key: GHLABVFZTSBWNP-UHFFFAOYSA-N
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Description

1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a methanol group attached to the imidazole ring at the 1-position, with additional dichloro and phenylcarbamate groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the imidazole ring, followed by the introduction of the methanol group at the 1-position. The dichloro groups are then added at the 4 and 5 positions, and finally, the phenylcarbamate ester is introduced.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the correct substitution patterns and high yields.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pressures to achieve desired outcomes.

    Major Products: The reactions yield various products depending on the reagents and conditions used, including substituted imidazoles and modified carbamate esters.

Scientific Research Applications

1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) can be compared with other imidazole derivatives:

    Similar Compounds: Examples include 1H-Imidazole-1-methanol, 4,5-dichloro-, and 1H-Imidazole-1-methanol, phenylcarbamate.

    Uniqueness: The presence of both dichloro and phenylcarbamate groups in the same molecule provides unique chemical properties and reactivity, distinguishing it from other imidazole derivatives.

This detailed article provides a comprehensive overview of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

650592-37-3

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

(4,5-dichloroimidazol-1-yl)methyl N-phenylcarbamate

InChI

InChI=1S/C11H9Cl2N3O2/c12-9-10(13)16(6-14-9)7-18-11(17)15-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17)

InChI Key

GHLABVFZTSBWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCN2C=NC(=C2Cl)Cl

Origin of Product

United States

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